N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a small-molecule compound featuring a benzo[d]thiazole scaffold substituted with an ethoxy group at position 6, linked via a carboxamide bridge to a pyridazine ring bearing a pyrrolidin-1-yl substituent at position 6. This structure combines electron-donating (ethoxy) and sterically bulky (pyrrolidinyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-12-5-6-13-15(11-12)26-18(19-13)20-17(24)14-7-8-16(22-21-14)23-9-3-4-10-23/h5-8,11H,2-4,9-10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCOEQWNTJWANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then ethoxylated. The pyridazine ring is introduced through a cyclization reaction, and the final step involves the formation of the carboxamide group by reacting the intermediate with pyrrolidine under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds related to benzothiazole exhibit significant antimicrobial properties. The incorporation of the benzothiazole moiety in N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide suggests potential efficacy against various bacterial strains. Research shows that modifications in the benzothiazole structure can enhance antibacterial activity, making this compound a candidate for further investigation in antibiotic development .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar benzothiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index .
Neuroprotective Effects
Research has also explored the neuroprotective potential of benzothiazole derivatives, including this compound. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress pathways and inflammatory responses in neuronal cells .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been investigated in various models of inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in conditions such as arthritis and other inflammatory disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in Molecular Pharmacology, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Case Study: Neuroprotective Effects
A study published in Neuroscience Letters assessed the neuroprotective effects of the compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cultures. Results indicated that treatment with this compound significantly reduced cell death and increased antioxidant enzyme levels, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in certain diseases. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, highlighting key differences in substituents, molecular weight, and functional groups.
*Calculated based on structural analysis; exact data unavailable in provided evidence.
Key Observations
- Electronic Effects : The target compound’s 6-ethoxy group (electron-donating) contrasts with ’s thiophene (electron-rich aromatic) and ’s pyridinyl (electron-withdrawing). Ethoxy may increase membrane permeability but reduce metabolic stability compared to heteroaromatic substituents .
- Steric Considerations : The triazolopyridazine in imposes conformational rigidity, whereas the target compound’s pyridazine-pyrrolidinyl moiety allows greater rotational freedom, possibly affecting target binding .
Research Findings and Implications
While experimental data for the target compound are absent in the evidence, insights from analogs suggest:
- Structure-Activity Relationships (SAR) : Substitution at the pyridazine 6-position (e.g., pyrrolidinyl, thiophenyl) is critical for modulating activity. ’s triazole core demonstrates that fused heterocycles can enhance binding affinity in enzyme inhibition assays .
- Synthetic Feasibility : The carboxamide linker in all compounds enables modular synthesis, facilitating rapid derivatization. However, the ethoxy group in the target compound may require protection/deprotection strategies during synthesis.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, pyridazine ring, and a pyrrolidine side chain. Its molecular formula is with a molecular weight of approximately 364.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, derivatives with similar structures demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Neuropharmacological Effects : Compounds containing the benzothiazole scaffold have been investigated for their effects on neurotransmitter systems, particularly as ligands for histamine receptors. They may exhibit multitargeted actions that could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Benzothiazole derivatives have also been reported to possess antibacterial and antifungal activities, suggesting their potential use in treating infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several pathways:
- Inhibition of Enzymes : Some studies indicate that benzothiazole derivatives can inhibit key enzymes involved in cancer progression and neurotransmitter regulation, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
- Receptor Modulation : The compound may act as a ligand for histamine H3 receptors, influencing neurotransmitter release and potentially improving cognitive function .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?
- Methodological Answer : The synthesis should prioritize stepwise coupling of the benzo[d]thiazole and pyridazine moieties. Protecting groups (e.g., tert-butoxycarbonyl) can shield reactive amines during heterocycle formation. Catalytic systems like palladium-based catalysts may enhance cross-coupling efficiency. Post-synthetic modifications, such as ethoxy group introduction, require controlled conditions to avoid side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies).
- X-ray powder diffraction (XRPD) to identify polymorphic forms if crystallization is attempted .
Q. How do substituents like the ethoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The ethoxy group enhances lipophilicity (measured via logP assays) and metabolic stability by reducing oxidative degradation. Solubility can be assessed using shake-flask methods in buffers (pH 1.2–7.4). Comparative studies with methoxy or hydroxy analogs (e.g., 6-methoxybenzo[d]thiazole derivatives) highlight substituent effects on bioavailability .
Advanced Research Questions
Q. What methodologies are recommended for resolving crystallographic data to determine the compound’s three-dimensional structure?
- Methodological Answer : Employ single-crystal X-ray diffraction with the SHELX suite (SHELXD for phase solution, SHELXL for refinement). Key steps include:
- Crystal mounting under inert conditions to prevent solvent loss.
- Data collection at low temperature (100 K) to minimize thermal motion.
- Twinning analysis (via PLATON) if diffraction patterns suggest non-merohedral twinning.
- Validation using CCDC databases to ensure structural reliability .
Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in disease models?
- Methodological Answer :
- In vitro : Use cell-based assays (e.g., IC50 determination via MTT assays) with a 10-point dilution series (1 nM–100 µM). Include positive controls (e.g., kinase inhibitors for enzyme targets).
- In vivo : Administer orally or intravenously in rodent models (e.g., xenografts) with daily dosing (1–50 mg/kg). Monitor pharmacokinetics (plasma half-life, Cmax) via LC-MS/MS. Histopathological analysis of tissues assesses toxicity .
Q. What strategies are effective in analyzing contradictory bioactivity data across different experimental setups?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., cell line authenticity verification, serum batch consistency).
- Meta-analysis of published data to identify confounding variables (e.g., assay temperature, solvent DMSO concentration).
- Orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to confirm target engagement .
Q. Which computational approaches predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP pockets). Validate with free-energy perturbation (FEP) calculations.
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
- QSAR models : Train on datasets of pyridazine analogs to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
